molecular formula C20H22Cl2N2O4S B464643 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide CAS No. 326022-68-8

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

Cat. No.: B464643
CAS No.: 326022-68-8
M. Wt: 457.4g/mol
InChI Key: QZCTXDSCFWPDDC-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are known for their ability to control broadleaf weeds by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually plant death

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a model compound in studying the mechanisms of herbicide action and the development of new herbicidal agents.

    Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.

    Medicine: Investigated for its potential use in developing new drugs that target specific pathways influenced by auxin-like compounds.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves its interaction with plant hormone receptors, specifically those that bind to auxins. By mimicking the natural plant hormone, this compound induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    4-(2,4-dichlorophenoxy)butanoic acid: An intermediate in the synthesis of the target compound.

    2,4-dichlorophenol: A precursor in the synthesis of various phenoxy herbicides.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is unique due to its specific structural features, such as the pyrrolidinylsulfonyl group, which may confer distinct biological activities and selectivity compared to other phenoxy herbicides

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCTXDSCFWPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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